molecular formula C26H26N4O3 B11439205 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11439205
M. Wt: 442.5 g/mol
InChI Key: UCRHUPULIVBSKT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxin ring, a morpholine ring, and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multiple steps. One common synthetic route begins with the preparation of the benzodioxin ring, followed by the introduction of the imidazo[1,2-a]pyridine core and the morpholine ring. Key reagents and conditions used in these steps include:

    Formation of the Benzodioxin Ring: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,4-benzodioxin ring.

    Synthesis of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under basic conditions.

    Introduction of the Morpholine Ring: This step involves the nucleophilic substitution of a halogenated precursor with morpholine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, bases such as potassium carbonate, and nucleophiles like morpholine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biological Research: It is used as a tool compound to study cellular processes and molecular interactions.

    Chemical Biology: The compound is employed in chemical biology to probe the function of biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring but differs in its sulfonamide group.

    N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds have similar structural features but differ in their substituents.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its imidazo[1,2-a]pyridine core, in particular, is associated with a wide range of biological activities, making it a valuable compound for scientific research.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C26H26N4O3/c1-18-3-2-4-24-28-25(19-5-8-21(9-6-19)29-11-13-31-14-12-29)26(30(18)24)27-20-7-10-22-23(17-20)33-16-15-32-22/h2-10,17,27H,11-16H2,1H3

InChI Key

UCRHUPULIVBSKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)N6CCOCC6

Origin of Product

United States

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